2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 77820-32-7
VCID: VC0015191
InChI: InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14)
SMILES: COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Molecular Formula: C10H10Br2O3
Molecular Weight: 337.99 g/mol

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid

CAS No.: 77820-32-7

VCID: VC0015191

Molecular Formula: C10H10Br2O3

Molecular Weight: 337.99 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid - 77820-32-7

Description

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H10Br2O3 . While specific details regarding its physical state, color, and odor are not readily available , it is known to have a role in chemical reactions such as palladium-catalyzed methylcyclopropanation . This acid can be synthesized via α-halogenation of a carboxylic acid with bromine, a reaction catalyzed by phosphorus tribromide .

Related compounds include propionic acid, which shares general properties with other carboxylic acids . Propionic acid can form salts and esters, such as methyl propionate and ethyl propionate . Another related compound, (2RS,3SR)-2,3-dibromo-3-(4-methoxyphenyl) propanoic acid, shares a similar structure . These compounds, including 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid, are intended for research and development purposes but not for medicinal or household use .

As a research assistant, tasks such as data collection, analysis, and maintaining accurate records are essential . Precision and attention to detail are crucial in managing large datasets and ensuring quality control .

CAS No. 77820-32-7
Product Name 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Molecular Formula C10H10Br2O3
Molecular Weight 337.99 g/mol
IUPAC Name 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14)
Standard InChIKey MWJORQFVICKTJV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Canonical SMILES COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Synonyms α,β-Dibromo-4-methoxy-benzenepropanoic Acid; 2,3-Dibromo-3-(4-methoxyphenyl)propanoic Acid; 2,3-Dibromo-p-methoxyhydrocinnamic Acid
PubChem Compound 487890
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator